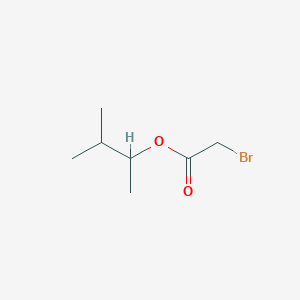
Acetic acid, bromo, 1,2-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, bromo, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.081 . This compound is characterized by the presence of a bromo group attached to the acetic acid ester, which is further connected to a 1,2-dimethylpropyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo, 1,2-dimethylpropyl ester typically involves the esterification of bromoacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The crude product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
Acetic acid, bromo, 1,2-dimethylpropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid, bromo, 1,2-dimethylpropyl ester involves its reactivity towards nucleophiles and oxidizing agents. The bromo group acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles . In oxidation reactions, the ester group is converted to carboxylic acids or ketones through the transfer of oxygen atoms from the oxidizing agent .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid, bromo, 1,2-dimethylpropyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
90380-57-7 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
3-methylbutan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)6(3)10-7(9)4-8/h5-6H,4H2,1-3H3 |
InChI Key |
MXVRFFCHLDPUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















